Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate
Description
Properties
CAS No. |
918632-69-6 |
|---|---|
Molecular Formula |
C19H15NO5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
phenyl 3-(benzenesulfonamido)-2-hydroxybenzoate |
InChI |
InChI=1S/C19H15NO5S/c21-18-16(19(22)25-14-8-3-1-4-9-14)12-7-13-17(18)20-26(23,24)15-10-5-2-6-11-15/h1-13,20-21H |
InChI Key |
RDPHRMWSGXWWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with phenol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
General Reactivity Profile
The compound contains three functional groups:
-
Benzenesulfonamide (–SO₂NH–)
-
2-Hydroxybenzoate (esterified salicylate)
-
Phenyl ester
These groups confer diverse reactivity, including nucleophilic substitution, ester hydrolysis, and sulfonamide transformations.
Ester Hydrolysis
The phenyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-[(benzenesulfonyl)amino]-2-hydroxybenzoic acid. For example:
-
Base-mediated hydrolysis :
Similar hydrolysis mechanisms are noted for benzoate esters in WO2010129570A1.
pH-Dependent Stability
The hydroxyl group at the 2-position may form intramolecular hydrogen bonds with the ester carbonyl, potentially stabilizing the ester against hydrolysis under neutral conditions .
Nucleophilic Substitution
The benzenesulfonamide group (–SO₂NH–) can participate in alkylation or acylation reactions. For instance:
-
Alkylation : Reaction with alkyllithium reagents (e.g., s-BuLi) may lead to deprotonation of the sulfonamide N–H, forming a sulfonamide anion that reacts with electrophiles .
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) could functionalize the aromatic ring adjacent to the sulfonamide .
Hydroxyl Group Oxidation
The 2-hydroxy group on the benzoate may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the sulfonamide could limit reactivity .
Sulfonamide Stability
The –SO₂NH– group is generally resistant to reduction, but reductive cleavage of the S–N bond might occur under extreme conditions (e.g., LiAlH₄) .
Cyclization Reactions
Under dehydrating conditions (e.g., PCl₅), the hydroxyl and sulfonamide groups may form oxazole or thiazole derivatives. For example:
Such cyclizations are observed in isoindolinone derivatives .
Metal Coordination
The sulfonyl oxygen and hydroxyl groups may act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that modulate biological activity, as seen in IDO inhibitors .
Comparative Reactivity Table
Research Gaps and Limitations
-
No direct studies on "Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate" were identified in the provided sources.
-
Predictions are based on analogous compounds (e.g., benzenesulfonamides, hydroxybenzoates) from patents and biochemical studies .
Synthetic Recommendations
For targeted studies:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For instance, derivatives of salicylic acid have shown promising antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
Salicylate derivatives are well-known for their anti-inflammatory effects. The compound's structural features allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Studies have demonstrated that modifications in the salicylate structure can enhance its efficacy and selectivity towards specific targets involved in inflammation .
Imaging Techniques
Chemical Exchange Saturation Transfer (CEST) MRI
Recent advancements have utilized this compound in CEST MRI techniques. The compound's ability to form intramolecular hydrogen bonds enhances its properties as a contrast agent, allowing for improved imaging of biological tissues. This application is particularly relevant for visualizing brain tumors and assessing perfusion territories post blood-brain barrier disruption .
Chemical Probes and Research Tools
Enzyme Activity Probes
The compound has been employed as a chemical probe to study enzyme activities within biological systems. For example, it has been conjugated with various moieties to create probes that can detect specific enzyme activities such as cathepsin B and alkaline phosphatase. These probes are valuable in understanding disease mechanisms and developing targeted therapies .
Material Science Applications
Polymeric Materials
The incorporation of this compound into polymeric materials has been explored for creating functionalized surfaces with specific chemical properties. The modification of polymers with this compound can enhance their responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .
Comparison with Similar Compounds
3-((5-Bromo-3-Chloro-2-Hydroxyphenyl)Sulfonamido)-5-(1-Cyanocyclohexyl)-2-Hydroxybenzoic Acid (6t)
- Substituents: Bromo and chloro groups on the sulfonamide phenyl ring; 1-cyanocyclohexyl group at the 5-position.
- Synthesis : Prepared via General Procedure A (82% yield) .
- Physicochemical Properties : Molecular weight 604.3 g/mol (LCMS: m/z = 622.3 [M+NH₄]⁺) .
- Key Difference : The carboxylic acid group at the 2-hydroxybenzoate core enhances solubility compared to the phenyl ester in the target compound.
3-((5-Bromo-2-Hydroxyphenyl)Sulfonamido)-5-(1-Cyanocyclobutyl)-2-Hydroxybenzoic Acid (6q)
Phenyl 5-Bromo-2-Hydroxybenzoate
- Substituents : Bromo group at the 5-position; lacks sulfonamide functionality.
- Source : Listed in Biopharmacule Speciality Chemicals’ catalog ().
Functional Comparison
| Parameter | Target Compound | 6t | 6q | Phenyl 5-Bromo-2-Hydroxybenzoate |
|---|---|---|---|---|
| Core Structure | Phenyl ester | Carboxylic acid | Carboxylic acid | Phenyl ester |
| Sulfonamide Substituent | Benzenesulfonyl | Br/Cl-phenyl | Br-phenyl | None |
| 5-Position Group | None | 1-cyanocyclohexyl | 1-cyanocyclobutyl | Bromo |
| Molecular Weight (g/mol) | ~585 (estimated) | 604.3 | 552.2 | 277.1 |
| Purity | >95% AUC | >95% AUC | >95% AUC | Not reported |
| Synthetic Yield | 82% | 82% | 56% | Not reported |
Research Findings and Implications
The 1-cyanocycloalkyl groups (e.g., cyclohexyl in 6t vs. cyclobutyl in 6q) influence steric effects and solubility, with larger groups like cyclohexyl reducing aqueous solubility but increasing lipophilicity .
Role of the Phenyl Ester vs. Carboxylic Acid :
- The phenyl ester in the target compound may confer greater metabolic stability compared to carboxylic acid derivatives (e.g., 6t), which are more prone to hydrolysis .
Purity and Synthetic Efficiency :
- All analogs in –2 exhibit >95% purity, underscoring optimized synthetic protocols. However, yields vary significantly (56–82%), highlighting challenges in introducing bulky substituents .
Biological Activity
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate, also known by its CAS number 918632-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic hydroxyl group, a sulfonamide moiety, and an aromatic ring system. Its chemical structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and immune regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against IDO, which is crucial for cancer immunotherapy as it modulates immune responses.
- Binding Interactions : Computational studies suggest that the sulfonamide group forms hydrogen bonds with amino acid residues in the active site of IDO, enhancing its inhibitory potency .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the phenolic and sulfonamide groups can significantly influence the biological activity of this compound. For instance:
- Substituent Variations : Different substituents on the aromatic rings can alter lipophilicity and binding affinity, impacting the overall efficacy against target enzymes .
- Potency Assessment : A study identified a derivative with an IC50 value of 61 nM against IDO, indicating strong inhibitory potential .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of benzenesulfonamide indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells, with effective concentrations leading to substantial reductions in cell viability .
Case Study 2: Enzyme Inhibition
In another investigation focusing on IDO inhibition, the compound was shown to effectively block tryptophan metabolism in tumor microenvironments, suggesting its potential utility in enhancing anti-tumor immunity when used alongside immunotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate, and how are intermediates characterized?
The compound is synthesized via sulfonamide coupling. A typical procedure involves reacting phenyl 3-amino-2-hydroxybenzoate derivatives with benzenesulfonyl chloride under basic conditions. For example, General Procedure A () uses NaH in THF to deprotonate the hydroxyl group, followed by sulfonylation. Key intermediates like phenyl 3-amino-5-(1-cyanocyclohexyl)-2-hydroxybenzoate are purified via flash chromatography (yields: 82–95%) and characterized using LCMS (e.g., m/z = 622.3 [M+NH₄]⁺) and ¹H NMR (δH 9.09–7.46 ppm for aromatic protons) .
Q. What analytical methods are critical for confirming the purity and structure of this compound?
Purity is validated using HPLC with AUC ≥95% ( ). Structural confirmation relies on:
- LCMS : Retention times (e.g., tR = 1.39–1.84 min) and mass spectra (e.g., m/z = 513.7–622.3 [M+H]⁺).
- ¹H NMR : Distinct signals for hydroxyl (δH ~9.0–11.0 ppm), sulfonamide NH (δH ~9.3 ppm), and aromatic protons (δH ~7.0–8.0 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass matching (e.g., calculated vs. observed m/z deviations <2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or LCMS data may arise from rotamers , solvent effects , or impurity co-elution . For example, in , splitting of NH signals in ¹H NMR (δH 9.39–11.07 ppm) suggests conformational flexibility. To resolve this:
Q. What strategies optimize the introduction of sulfonamide groups while minimizing side reactions?
The sulfonylation step (e.g., using 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride) requires precise control:
- Temperature : Reactions at 0°C () reduce electrophilic aromatic substitution side products.
- Base selection : NaH in THF (vs. weaker bases) ensures complete deprotonation of the phenolic -OH, favoring sulfonamide over ester hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents over-sulfonylation .
Q. How do substituents on the benzene ring (e.g., bromo, chloro, cyano) influence bioactivity or stability?
and highlight substituent effects:
- Electron-withdrawing groups (e.g., Br, Cl at meta positions) enhance sulfonamide stability by reducing electron density on the nitrogen.
- Cyano groups (e.g., 1-cyanocyclohexyl) improve lipophilicity, as seen in increased LogP values (e.g., 5.2 in for analogous compounds).
- Hydroxyl groups at ortho positions facilitate hydrogen bonding, critical for target binding in WD repeat-containing protein inhibitors .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
